molecular formula C8H14Cl2N2O B1434374 4-(1,3-Oxazol-5-yl)piperidine CAS No. 2034156-74-4

4-(1,3-Oxazol-5-yl)piperidine

Cat. No. B1434374
M. Wt: 225.11 g/mol
InChI Key: PPWPLIVYDIYZFA-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)piperidine, also known as 4-Oxopiperidine-1-yl-5-oxazolidinyl, is a chemical compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of heterocyclic compounds and is widely used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Potentials

4-(1,3-Oxazol-5-yl)piperidine is part of broader families of compounds, including oxazoles and piperidines, known for their significant role in medicinal chemistry and pharmacology. These compounds are integral in the development of various therapeutic agents due to their diverse biological activities.

  • Oxazoles in Therapeutics

    • Oxazoles, with their distinctive five-membered nitrogen and oxygen-containing heterocyclic structure, are crucial in medicinal, pharmaceutical, agrochemical, and material sciences. They are core units in many potent molecules, leading to the increased focus on developing novel substituted 1,3-oxazole derivatives as building blocks in drug discovery. These derivatives exhibit a wide range of applications due to their versatile structural framework, including anticancer, antifungal, antibacterial, and antiviral properties among others (Shinde et al., 2022).
    • Oxazoles are recognized for their presence in various pharmacologically active agents of natural origin, finding use in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory treatments. The ability to substitute at three positions on the oxazole ring lends these compounds a flexible nature, making them attractive scaffolds for the development of effective therapeutic agents (Kaur et al., 2018).
  • Piperidine and its Derivatives in Medicinal Chemistry

    • Piperidine and its derivatives, including 4-(1,3-Oxazol-5-yl)piperidine, are known for their broad therapeutic uses. They are present in a plethora of well-known drugs with diverse therapeutic applications, such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral, among others. Modifications in the substitution pattern on the piperidine nucleus can significantly alter the medicinal potential of the resultant molecules, showcasing the structural versatility and pharmacological importance of this heterocyclic compound (Rathi et al., 2016).
    • Piperidine alkaloids, another crucial group of compounds, have gathered considerable interest in drug research due to their wide therapeutic applications. The planar structure of the piperidine nucleus allows for various modifications, leading to a broad range of therapeutic profiles. Despite limited large-scale biological evaluations, the existing clinical applications of piperidine alkaloids prompt further research and exploration (Singh et al., 2021).

properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWPLIVYDIYZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)piperidine

CAS RN

2034156-74-4
Record name 4-(1,3-oxazol-5-yl)piperidine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 2
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 3
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 4
4-(1,3-Oxazol-5-yl)piperidine
Reactant of Route 5
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Reactant of Route 6
4-(1,3-Oxazol-5-yl)piperidine

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